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Biochemical and Cellular Potency Comparison

The table below summarizes available experimental data for BPR1J-097 and other FLT3 inhibitors,

highlighting its potent activity in preclinical models.

Inhibitor Name Type Reported IC₅₀ / GC₅₀ (nM) Experimental Models & Key Findings

| BPR1J-097 | Novel FLT3 inhibitor | • FLT3 kinase IC₅₀: 1-11 nM [1] [2] [3] • Cellular GC₅₀: 21-46 nM [1]

[2] | • Inhibits FLT3/STAT5 phosphorylation & triggers apoptosis [1] [2]. • Shows tumor growth

inhibition/regression in AML mouse xenograft models [1] [2]. • Exhibits favorable pharmacokinetic

properties in preclinical studies [1] [2]. | | BPR1J-340 | Novel FLT3 inhibitor | • FLT3 kinase IC₅₀: ~25 nM •

Cellular GC₅₀: ~3-5 nM [4] | • Potent activity in FLT3-ITD+ cell lines (MOLM-13, MV4;11) [4]. •

Synergistic effect with HDAC inhibitor Vorinostat [4]. | | Gilteritinib | Type I, 2nd Generation | • Clinical

trial data [5] | • Approved for R/R AML [6]. • Pooled ORR: 58%; CRc: 38% in R/R AML (per meta-

analysis) [5]. | | Quizartinib | Type II, 2nd Generation | • Clinical trial data [5] | • Pooled ORR: 58%; CRc:

38% in R/R AML (per meta-analysis) [5]. • More QTc prolongation vs. type I inhibitors [5]. | | Midostaurin

| Type I, 1st Generation | • Clinical trial data [5] | • Approved for newly diagnosed FLT3-mutated AML in

combination with chemo [6]. • Pooled ORR: 37%; CRc: 35% in R/R AML (per meta-analysis) [5]. | |
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Crenolanib | Type I, 2nd Generation | • Clinical trial data [5] [7] | • Active against a common resistance

mutation (FLT3-D835) [7]. • Shows efficacy in patients failed prior gilteritinib therapy [7]. |

Detailed Experimental Protocols for BPR1J-097

To evaluate the potency of BPR1J-097, researchers used the following key experimental methods [1] [2]:

In Vitro Kinase Activity Assay: Measured the compound's ability to inhibit FLT3 kinase enzymatic
activity. The IC₅₀ (Half Maximal Inhibitory Concentration) of 1-11 nM was determined using purified

FLT3 kinase protein, quantifying inhibition of phosphorylation of a substrate [1] [2] [3].
Cellular Proliferation Assay: Evaluated the compound's effect on the growth and survival of FLT3-

driven human AML cell lines (MOLM-13 and MV4-11). The GC₅₀ (50% Growth Inhibition
Concentration) of 21±7 nM and 46±14 nM for these cell lines was calculated using metrics like MTS

assay or cell counting after 72-96 hours of drug exposure [1] [2].
Western Blot Analysis: Confirmed the compound's on-target mechanism by detecting reduced

levels of phosphorylated FLT3 and its key downstream effector, STAT5, in treated AML cells
compared to controls [1] [2].

In Vivo Efficacy Studies: Assessed anti-tumor activity in murine xenograft models generated by
implanting human FLT3-driven AML cells (e.g., MV4-11) into immunodeficient mice. Mice treated with

BPR1J-097 showed significant, dose-dependent tumor growth inhibition and even tumor regression
compared to control groups [1] [2].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the mechanism of FLT3 inhibitors and the experimental workflow for

evaluating compounds like BPR1J-097.
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Key Comparative Insights and Clinical Context

BPR1J-097 is a Potent Preclinical Candidate: The nanomolar-range IC₅₀ and GC₅₀ values confirm

BPR1J-097 as a highly potent FLT3 inhibitor in biochemical and cellular settings [1] [2] [3]. Its efficacy
in animal models and favorable pharmacokinetics support its potential for further development.

Distinction from Clinically Approved Inhibitors: While BPR1J-097 shows strong preclinical
promise, inhibitors like Gilteritinib and Quizartinib have demonstrated significant clinical efficacy in

relapsed/refractory AML patients, with pooled overall response rates around 58% [5] [7]. Their safety
and efficacy profiles in humans are well-documented.

Consideration of Inhibitor Types: FLT3 inhibitors are classified as Type I (binding active kinase
form, target ITD and TKD mutations) or Type II (binding inactive form, primarily target ITD mutations)

[5] [6]. This mechanistic difference can impact their effectiveness against different FLT3 mutations
and resistance patterns.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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